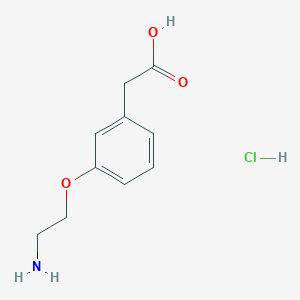

2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride” is a chemical compound with the CAS Number 1822920-20-6 . It has a molecular weight of 215.68 . The compound is a powder and is stored at room temperature .

Molecular Structure Analysis

The InChI code for “2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride” is 1S/C10H13NO2.ClH/c11-5-4-8-2-1-3-9 (6-8)7-10 (12)13;/h1-3,6H,4-5,7,11H2, (H,12,13);1H . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis

While specific chemical reactions involving “2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride” are not available, it’s worth noting that the amine group in similar compounds is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g. EDC, or HATU) to form a stable amide bond .Physical And Chemical Properties Analysis

“2-(3-(2-Aminoethoxy)phenyl)acetic acid hydrochloride” is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación

Phloretic Acid as a Renewable Building Block

Phloretic acid, a naturally occurring phenolic compound, has been explored for enhancing the reactivity of molecules towards benzoxazine ring formation, a process traditionally dependent on phenol. This application in materials science showcases the potential of renewable compounds in synthesizing polymers with suitable thermal and thermo-mechanical properties for diverse applications. The research by Acerina Trejo-Machin et al. (2017) highlights phloretic acid's sustainability advantage over traditional phenol-based approaches in polymer science Green Chemistry.

Antioxidant Activities of Phenolic Derivatives

The antioxidant properties of phenolic compounds such as acetaminophen, salicylate, and 5-aminosalicylate have been studied for their ability to inhibit lipid peroxidation, showcasing their potential as bioactive molecules in preventing oxidative stress. This research demonstrates the biochemical relevance of phenolic structures in mediating biological effects, including radical scavenging activities, as detailed by T. Dinis et al. (1994) Archives of Biochemistry and Biophysics.

Synthesis and Structural Characterization in Drug Development

The synthesis and structural characterization of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, a compound with potential anticancer activity, illustrate the application of amino phenyl derivatives in developing therapeutic agents. Molecular docking analysis targeting the VEGFr receptor confirms the compound's activity, showcasing how structural analysis contributes to drug discovery. This approach, described by Gopal Sharma et al. (2018), emphasizes the importance of chemical synthesis and structural elucidation in pharmaceutical research Molecular Crystals and Liquid Crystals.

Sugar Fragmentation in the Maillard Reaction

Research on sugar fragmentation in the Maillard reaction cascade, specifically the formation of acetic acid through a hydrolytic beta-dicarbonyl cleavage mechanism, highlights the chemical transformations of carbonyl compounds under specific conditions. This study by T. Davidek et al. (2006) provides insights into the pathways leading to organic acids, demonstrating the complexity of reactions involving carbonyl compounds in food chemistry Journal of Agricultural and Food Chemistry.

Safety and Hazards

Propiedades

IUPAC Name |

2-[3-(2-aminoethoxy)phenyl]acetic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3.ClH/c11-4-5-14-9-3-1-2-8(6-9)7-10(12)13;/h1-3,6H,4-5,7,11H2,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIQSLUYUWGVGPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCCN)CC(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-methoxyphenyl)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2716146.png)

![ethyl 2-(2-((5-((2-fluorobenzamido)methyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2716149.png)

![5-((3,4-Difluorophenyl)(3,5-dimethylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2716150.png)

![2-[[3-(3,5-dimethylphenyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2716157.png)

![3-[1,3-benzodioxol-5-yl(1H-indol-3-yl)methyl]-1H-indole](/img/structure/B2716159.png)

![1-(Benzofuran-2-yl)-2-((6-methylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2716164.png)

![(1S,5R)-1-(2-Bromoethyl)bicyclo[3.1.0]hexane](/img/structure/B2716166.png)

![N-(2,4-dimethoxyphenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2716168.png)